
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Métodos De Preparación
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst such as L-proline . Another approach involves the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates with sodium metabisulfite as a catalyst . Industrial production methods may involve similar synthetic pathways but optimized for large-scale production.
Análisis De Reacciones Químicas
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid, have shown potential as anticonvulsant agents , anti-tubercular agents , and inhibitors of various enzymes. In industry, these compounds are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit anticonvulsant activity by binding to GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . The compound’s structure allows it to interact with these targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid can be compared with other benzothiazole derivatives such as 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide and 2-arylbenzothiazoles . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13NO2S2 |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H13NO2S2/c1-7(2)10(11(14)15)17-12-13-8-5-3-4-6-9(8)16-12/h3-7,10H,1-2H3,(H,14,15) |
Clave InChI |
YXGCWCGSHYOKJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)SC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


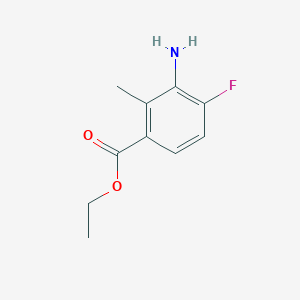
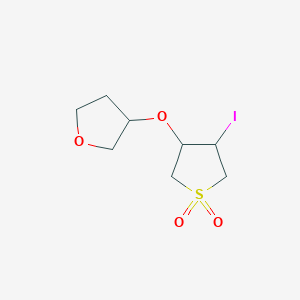

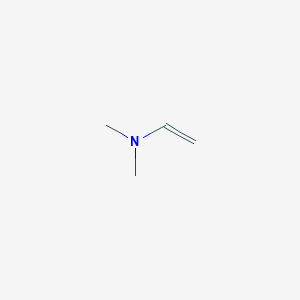
![3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240358.png)

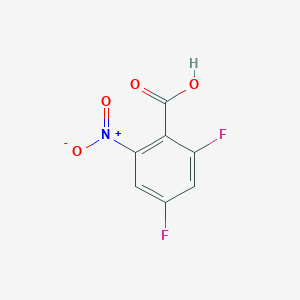
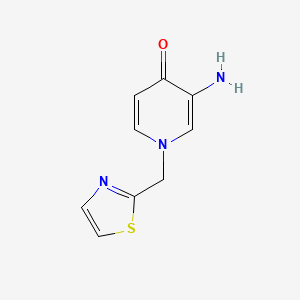


![4-{[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid](/img/structure/B15240394.png)


![1-Methyl-octahydrocyclopenta[c]pyrrole](/img/structure/B15240413.png)
